5-Methoxy-2-(oxetan-3-yloxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-methoxy-2-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C10H13NO3/c1-12-7-2-3-10(9(11)4-7)14-8-5-13-6-8/h2-4,8H,5-6,11H2,1H3 |
InChI Key |
JRQDNNWSVHKTKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2COC2)N |
Origin of Product |
United States |
Contextualization of the Oxetane Ring in Modern Chemical Research
The oxetane (B1205548) ring, a four-membered heterocycle containing one oxygen atom, has garnered significant interest in contemporary chemical research, particularly in medicinal chemistry. nih.govontosight.ai Historically viewed as synthetically challenging and potentially unstable, recent advancements have repositioned the oxetane motif as a valuable tool for molecular design. acs.org Its appeal stems from a unique combination of properties: it is a small, polar, and non-planar structure. nih.govacs.org
In drug discovery, oxetanes are increasingly used as "bioisosteres," meaning they can replace other common chemical groups, such as gem-dimethyl or carbonyl groups, to improve a compound's properties without negatively impacting its biological activity. acs.orgacs.org The introduction of an oxetane ring can favorably influence key physicochemical parameters. For instance, it can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity. acs.orgnih.gov The electronegative oxygen atom within the strained ring also exerts a strong inductive electron-withdrawing effect, which can, for example, reduce the basicity of nearby amine groups, a useful tactic for optimizing drug-receptor interactions. nih.gov This ability to fine-tune molecular properties has led to the widespread adoption of oxetane-containing building blocks in the development of new therapeutic agents targeting a range of diseases, including cancer and viral infections. nih.gov
Significance of Substituted Aniline Derivatives in Chemical Synthesis
Aniline (B41778), the simplest aromatic amine, and its substituted derivatives are foundational building blocks in organic synthesis. wikipedia.org Their importance lies in the reactivity of both the amino group and the aromatic ring, making them versatile starting materials for a vast array of chemical transformations. Substituted anilines are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and polymers. wikipedia.orgbeilstein-journals.org
The specific nature and position of substituents on the aniline ring profoundly influence the molecule's reactivity. Electron-donating groups, for example, can increase the nucleophilicity of the amino group and activate the ring towards electrophilic substitution at the ortho and para positions. wikipedia.orgreddit.com Conversely, electron-withdrawing groups decrease the ring's reactivity. This modulation allows chemists to direct reactions to specific sites and construct complex, highly functionalized molecules. acs.org Methods to synthesize these derivatives are diverse, including the reduction of nitroarenes and modern cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgacs.org The ability to strategically place different functional groups on the aniline scaffold makes these compounds indispensable tools for creating novel molecular entities with tailored electronic and steric properties. rsc.org
Overview of the Chemical Entity: 5 Methoxy 2 Oxetan 3 Yloxy Aniline
Strategies for the Preparation of Oxetan-3-ol (B104164) Building Blocks
A primary and direct route involves the use of the commercially available oxetan-3-one. Nucleophilic addition of organometallic reagents, such as Grignard reagents (e.g., ethylmagnesium bromide) or organolithium compounds, to the carbonyl group of oxetan-3-one effectively yields 3-substituted oxetan-3-ols. doi.org Subsequent aqueous workup protonates the intermediate alkoxide to furnish the desired tertiary alcohol.
Alternative strategies build the oxetane ring from acyclic precursors. The intramolecular Williamson ether synthesis is a classic and versatile approach, typically starting from a suitably substituted 1,3-diol. nih.gov This involves converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or halide), followed by deprotonation of the remaining hydroxyl group with a base to induce an intramolecular SN2 reaction, closing the ring. nih.gov
Other notable methods for forming the oxetane ring include:
Intramolecular cyclization of epoxy alcohols : This method relies on the ring-opening of an epoxide by an internal alcohol nucleophile.
Paternò–Büchi reaction : A [2+2] photocycloaddition between a carbonyl compound and an alkene can form the oxetane ring. wikipedia.orgnih.gov
Ring contraction : Contraction of five-membered rings, such as specific γ-lactones, can also lead to oxetane derivatives. nih.gov
From Dihydroxyacetone : A multi-step synthesis starting from dihydroxyacetone dimer involves ketal formation, monotosylation, base-induced cyclization, and finally, deprotection to yield oxetan-3-one, which can then be used as described above. acs.org
These methods provide a toolkit for chemists to access oxetan-3-ol and its derivatives, which serve as crucial electrophilic partners in subsequent etherification steps.
Synthesis of Nitroaromatic Precursors with Oxetane-yloxy and Methoxy Functionalities
The core of the synthesis involves constructing a nitroaromatic intermediate that possesses both the methoxy and the oxetane-yloxy substituents in the correct orientation. This is typically achieved through a sequence of etherification and aromatic substitution reactions. The key precursor for the final reduction step is 1-methoxy-2-(oxetan-3-yloxy)-4-nitrobenzene .
Etherification Reactions for Oxetane-yloxy Group Introduction
The introduction of the oxetane-yloxy group onto the aromatic ring is most commonly achieved via a Williamson ether synthesis. This reaction involves the coupling of a phenoxide nucleophile with an oxetane electrophile. A plausible and efficient starting material is 4-methoxy-2-nitrophenol (B75764).
In this procedure, 4-methoxy-2-nitrophenol is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide ion. This potent nucleophile then reacts with an oxetane derivative bearing a suitable leaving group at the 3-position, for instance, 3-bromooxetane (B1285879) or oxetan-3-yl tosylate. The phenoxide displaces the leaving group in an SN2 reaction to form the desired aryl ether, 1-methoxy-2-(oxetan-3-yloxy)-4-nitrobenzene. This etherification is a critical C-O bond-forming step in the synthetic sequence.
Introduction of the Methoxy Substituent on the Aromatic Ring
The methoxy group can be introduced at various stages of the synthesis, but for efficiency, it is often incorporated early. A common strategy begins with a commercially available methoxy-substituted starting material, such as 4-methoxyphenol (B1676288).
Nitration of 4-methoxyphenol using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) selectively installs a nitro group at the ortho position to the activating hydroxyl group, yielding 4-methoxy-2-nitrophenol. This intermediate already contains the required methoxy group and a strategically placed hydroxyl group, which activates the molecule for the subsequent etherification step as described previously.
An alternative, though more circuitous, route involves the protection of an aniline, such as 4-methoxyaniline. libretexts.orggoogle.com The amino group is first acetylated to form an acetanilide, which moderates its activating effect and protects it from oxidation. libretexts.org Nitration of the resulting 4-methoxyacetanilide introduces a nitro group, followed by hydrolysis of the amide to reveal the amine. However, for the synthesis of the target nitro precursor, starting from 4-methoxyphenol is generally more direct.
Reduction Protocols for Nitro to Aniline Conversion
The final step in the synthesis of this compound is the reduction of the nitro group on the precursor, 1-methoxy-2-(oxetan-3-yloxy)-4-nitrobenzene. This is a fundamental and well-established transformation in organic synthesis, with numerous reliable methods available. wikipedia.org These methods can be broadly categorized into catalytic and stoichiometric approaches.
Catalytic Reduction Approaches
Catalytic hydrogenation is a widely used, clean, and efficient method for reducing nitroaromatics to anilines. youtube.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst.
| Catalyst | Hydrogen Source | General Conditions |
| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature to moderate heat, various solvents (e.g., EtOH, EtOAc) |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Room temperature, various solvents |
| Raney Nickel | H₂ gas | Often requires elevated temperature and pressure |
| Supported Gold Nanoparticles | H₂ gas | High chemoselectivity for the nitro group nih.gov |
Table 1: Common Catalysts for Nitro Group Reduction via Hydrogenation
Transfer hydrogenation offers a practical alternative that avoids the need for pressurized hydrogen gas. In this technique, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.
| Hydrogen Donor | Catalyst |
| Hydrazine (N₂H₄) | Raney Nickel, Rhodium on Carbon |
| Formic Acid (HCOOH) | Iron-based catalysts organic-chemistry.org |
| Ammonium (B1175870) Formate (HCOONH₄) | Pd/C |
Table 2: Reagents for Transfer Hydrogenation
Additionally, photocatalysis represents a modern, green approach for this reduction, utilizing light energy to drive the reaction, for example, with cadmium sulfide (B99878) (CdS) nanorods as the photocatalyst. rsc.org
Stoichiometric Reduction Methods
Stoichiometric reductions employ metal-based reagents in amounts proportional to the nitro compound. These methods are often used in laboratory settings and can be highly effective.
A classic and cost-effective method is the Béchamp reduction, which uses iron metal in an acidic medium (e.g., acetic acid or hydrochloric acid). youtube.comwikipedia.org Other common stoichiometric reagents include:
Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid : A reliable method for small-scale synthesis. wikipedia.org
Sodium hydrosulfite (Na₂S₂O₄) : Often used for the selective reduction of one nitro group in the presence of another. wikipedia.org
Sodium sulfide (Na₂S) : A reagent used in the Zinin reduction. wikipedia.org
While effective, these methods generate significant amounts of inorganic waste compared to catalytic alternatives. Metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds directly to anilines, as they often lead to the formation of azo or azoxy compounds as side products. wikipedia.org
Optimization of Reduction Conditions
The reduction of nitroarenes to anilines is a well-established transformation in organic synthesis, with a variety of methods at the disposal of chemists. google.com The presence of both a methoxy group and a bulky, potentially labile oxetane ether linkage in the precursor to this compound necessitates careful optimization of reduction conditions to achieve high yields and chemoselectivity.
Catalytic hydrogenation is a commonly employed method for nitro group reduction. niscpr.res.in The choice of catalyst and support can significantly influence the reaction's efficiency. Palladium on carbon (Pd/C) is a versatile and widely used catalyst for this purpose. researchgate.net Studies on the hydrogenation of substituted nitrobenzenes have shown that the reaction rate can be influenced by catalyst loading, hydrogen pressure, and temperature. For instance, in the hydrogenation of 2-methoxy-5-nitroaniline, a structurally related compound, the initial rate of reaction was found to have a first-order dependence on the reactant concentration, hydrogen partial pressure, and catalyst loading. researchgate.net
The optimization of reaction conditions for the hydrogenation of a generic nitrobenzene (B124822) to aniline is detailed in the table below, highlighting the impact of various parameters on the reaction yield.
| Catalyst | Hydrogen Source | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd/C | H₂ | 45 | 90 | >95 | researchgate.net |
| Pd/S (Palladium/sucrose) | Ammonium formate | RT | - | High | researchgate.net |
| Ru/CMK-3 | H₂ | RT | - | 100 (for o-methoxynitrobenzene) | nih.gov |
| Gold on TiO₂ | H₂ | Mild | - | High (chemoselective) | nih.gov |
| Iron(III) catalyst | Triethoxysilane | 80 | 4h | Good to excellent | thieme-connect.de |
Beyond catalytic hydrogenation, other reducing systems have been developed that offer high chemoselectivity, which is crucial to avoid cleavage of the oxetane ring. Metal-free reductions, for example using tetrahydroxydiboron, have been shown to be highly effective and tolerate a wide range of functional groups. nih.gov Iron-catalyzed reductions using silanes as the reducing agent also provide excellent chemoselectivity for the nitro group over other functionalities like esters and halides. thieme-connect.de The choice of solvent can also play a critical role; for instance, photocatalytic reductions of nitrobenzene have been optimized in alcoholic solutions. nih.govnih.gov
Enantioselective and Stereoselective Synthetic Pathways to Related Compounds
The synthesis of chiral analogues of this compound, where the chirality resides in the oxetane ring, requires the use of asymmetric synthetic strategies.
Chiral Brønsted Acid-Catalyzed Desymmetrization
A powerful strategy for the enantioselective synthesis of chiral oxetanes is the desymmetrization of prochiral precursors. Chiral Brønsted acids, particularly those derived from BINOL, have emerged as highly effective catalysts for a variety of asymmetric transformations, including the activation of strained rings. nsf.gov
In the context of synthesizing chiral 3-aryloxy-oxetanes, a prochiral oxetane with a tethered internal nucleophile can undergo an intramolecular ring-opening upon activation by a chiral Brønsted acid. This process can generate all-carbon quaternary stereocenters with high enantioselectivity. nih.govrsc.org The success of this approach often relies on the careful design of the substrate to position the nucleophile for an efficient and stereoselective cyclization.
The following table presents examples of chiral Brønsted acid-catalyzed desymmetrization reactions for the synthesis of chiral heterocycles, which illustrates the potential of this methodology.
| Substrate Type | Chiral Brønsted Acid Catalyst | Product Type | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Prochiral oxetane with internal sulfur nucleophile | BINOL-derived phosphoric acid | Chiral tetrahydrothiophene | Good to excellent | nih.govrsc.org |
| Naphthol-ynamide | BINOL-derived phosphoric acid | Spirocyclic enone | Good to excellent | nsf.gov |
Diastereoselective and Enantioselective Auxiliaries/Catalysts
Another approach to introduce chirality is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For the synthesis of chiral anilines, chiral auxiliaries can be attached to the nitrogen atom to direct diastereoselective reactions. researchgate.net
Alternatively, chiral catalysts can be employed to achieve enantioselective transformations. For instance, the diastereoselective N-allylation of anilide derivatives using a chiral palladium-π-allyl catalyst has been reported to produce atropisomeric products with high diastereoselectivity. researchgate.net While not directly applied to the synthesis of the target molecule, these principles demonstrate the feasibility of creating chiral aniline derivatives through catalyst-controlled processes.
Challenges and Specific Considerations in Synthesis
The synthesis of this compound is not without its challenges. The presence of multiple functional groups and the strained oxetane ring requires careful consideration of reaction conditions to avoid unwanted side reactions.
Regioselectivity Issues in Functionalization
Further functionalization of the aniline ring in this compound can present regioselectivity challenges. The directing effects of the amino, methoxy, and oxetanyloxy substituents will influence the position of electrophilic attack. The amino group is a strong activating group and an ortho-, para-director. The methoxy group is also activating and ortho-, para-directing. The oxetanyloxy group is also expected to be an activating ortho-, para-director. The interplay of these directing effects can lead to a mixture of products.
For example, in a 2,5-disubstituted aniline, electrophilic substitution could potentially occur at the 4- or 6-positions. The outcome will depend on the steric hindrance imposed by the substituents and the nature of the electrophile and reaction conditions.
Stability Considerations During Synthetic Transformations
The oxetane ring, being a strained four-membered ether, is susceptible to ring-opening reactions under certain conditions. chemscene.com While generally more stable than epoxides, the oxetane ring can be cleaved by strong acids or bases, and at elevated temperatures. The stability of the oxetane ring is also influenced by its substitution pattern.
In the context of synthesizing and functionalizing this compound, it is crucial to select reaction conditions that are compatible with the oxetane moiety. For example, during the reduction of the nitro group, strongly acidic conditions (e.g., Sn/HCl) might lead to partial or complete cleavage of the oxetane ring. Similarly, subsequent reactions on the aniline, such as diazotization followed by Sandmeyer reactions, which are often performed in strongly acidic media, could compromise the integrity of the oxetane ring. Studies on the stability of 3,3-disubstituted oxetanes have shown that they can be sensitive to both acidic and basic conditions, as well as to some reducing agents. chemscene.com
The following table summarizes the stability of oxetane rings under various reaction conditions, providing a general guide for synthetic planning.
| Reaction Condition | Effect on Oxetane Ring | Reference |
|---|---|---|
| Strong Acids (e.g., HCl, HBr) | Ring opening | chemscene.com |
| Strong Bases (e.g., KOtBu) | Potential for Grob fragmentation depending on substrate | nih.gov |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Generally stable | researchgate.net |
| LiAlH₄ at elevated temperatures | Decomposition of oxetane carboxylates | chemscene.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons are expected to appear in the downfield region, typically between 6.0 and 7.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy group protons would present as a sharp singlet, while the protons of the oxetane ring and the amine group would have characteristic chemical shifts and multiplicities.
Predicted NMR Data:
The following data is predicted and should be considered for reference purposes only.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.75 | d | 1H | Aromatic H |
| ~ 6.30 | dd | 1H | Aromatic H |
| ~ 6.25 | d | 1H | Aromatic H |
| ~ 5.0-5.2 | m | 1H | Oxetane CH |
| ~ 4.8-5.0 | t | 2H | Oxetane CH₂ |
| ~ 4.5-4.7 | t | 2H | Oxetane CH₂ |
| ~ 4.2 (broad s) | s | 2H | NH₂ |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 159 | Aromatic C-O |
| ~ 140 | Aromatic C-N |
| ~ 135 | Aromatic C-O |
| ~ 105 | Aromatic CH |
| ~ 102 | Aromatic CH |
| ~ 100 | Aromatic CH |
| ~ 75 | Oxetane CH |
| ~ 70 | Oxetane CH₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. tu.edu.iqorgchemboulder.comvscht.cz For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine, ether, and aromatic functionalities.
The primary amine (N-H) stretching vibrations are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine would likely be observed between 1250-1335 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org The presence of the ether linkages (both the methoxy and the oxetane ether) would be confirmed by strong C-O stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹. The oxetane ring itself may also exhibit a characteristic ring vibration band.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450 - 3350 | Medium | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Medium-Strong | N-H bend (scissoring) |
| 1500 - 1400 | Medium-Strong | Aromatic C=C stretch |
| 1250 - 1020 | Strong | C-O stretch (ether) and C-N stretch |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.
For this compound, with a molecular formula of C₁₀H₁₃NO₃, the exact mass can be calculated by summing the masses of the most abundant isotopes of each element. missouri.edumsu.edu
Calculation of Exact Mass:
Carbon (¹²C): 10 x 12.000000 = 120.000000
Hydrogen (¹H): 13 x 1.007825 = 13.101725
Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074
Oxygen (¹⁶O): 3 x 15.994915 = 47.984745
Total Exact Mass = 195.089544
An HRMS analysis of a pure sample of this compound would be expected to show a molecular ion peak ([M+H]⁺) at m/z 196.09737, corresponding to the protonated molecule C₁₀H₁₄NO₃⁺. The experimental measurement of this mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the proposed molecular formula.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M]⁺ | 195.08954 |
| [M+H]⁺ | 196.09737 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited technique for the analysis of non-volatile and thermally sensitive compounds like this compound.
A reversed-phase HPLC method would likely be employed for purity analysis. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. By using a suitable detector, such as a UV-Vis detector set to a wavelength where the aromatic system of the aniline derivative absorbs, a chromatogram is produced. The purity of the sample can be determined by the relative area of the main peak. For preparative applications, the separated fractions can be collected for isolation of the pure compound.
Gas Chromatography (GC) could also be considered, potentially after derivatization of the amine group to increase volatility and improve peak shape, although HPLC is generally more direct for this class of compounds.
Typical HPLC Conditions for Purity Analysis:
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |
| Mobile Phase | A gradient of water and acetonitrile or methanol, possibly with a buffer. tandfonline.comrsc.org |
| Flow Rate | 1.0 mL/min sigmaaldrich.comsielc.com |
| Detection | UV at a wavelength such as 254 nm or 280 nm. sigmaaldrich.com |
| Column Temperature | Ambient or controlled (e.g., 30 °C) sigmaaldrich.com |
Chemical Reactivity and Transformation Chemistry of 5 Methoxy 2 Oxetan 3 Yloxy Aniline
Reactions Involving the Aniline (B41778) Functional Group
The aniline portion of the molecule is a primary aromatic amine, which is a versatile functional group for various organic transformations. Its reactivity is significantly influenced by the electron-donating nature of both the methoxy (B1213986) and oxetan-3-yloxy substituents.
Acylation and Alkylation Reactions
The nitrogen atom of the aniline group in 5-Methoxy-2-(oxetan-3-yloxy)aniline possesses a lone pair of electrons, making it nucleophilic and readily susceptible to acylation and alkylation reactions.
Acylation: Acylation of the amino group can be achieved using standard acylating agents such as acid chlorides or anhydrides. This reaction is often performed to protect the amino group or to introduce a new functional moiety. For instance, the reaction with acetic anhydride (B1165640) would yield the corresponding acetamide. This transformation moderates the activating effect of the amino group in electrophilic aromatic substitution reactions. libretexts.org
Alkylation: The aniline nitrogen can also undergo alkylation. However, direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. To achieve controlled mono-alkylation, reductive amination with aldehydes or ketones is a more common and effective strategy.
| Reaction Type | Reagent | Product Type | Notes |
| Acylation | Acetic Anhydride | N-acetylated aniline | Moderates aniline reactivity |
| Alkylation | Alkyl Halide | Mono- or poly-alkylated aniline | Potential for over-alkylation |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-alkylated aniline | Controlled mono-alkylation |
Coupling Reactions (e.g., C-N bond formation)
The aniline functional group is a key participant in various coupling reactions that form new carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex molecules and pharmaceuticals.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. This compound can act as the amine coupling partner with aryl halides or triflates to generate diarylamines. The specific conditions, including the choice of palladium catalyst, ligand, and base, are crucial for the success of this transformation.
Diazotization-Coupling Reactions: The primary aromatic amine of the aniline can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions. For example, in the Sandmeyer reaction, the diazonium group can be replaced by a halide or a cyano group. libretexts.org
| Coupling Reaction | Coupling Partner | Catalyst/Reagent | Product Type |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Palladium catalyst, Ligand, Base | Diarylamine |
| Diazotization-Sandmeyer | Nitrous Acid, Copper(I) Halide/Cyanide | N/A | Aryl Halide/Nitrile |
Transformations of the Oxetan-3-yloxy Moiety
The oxetane (B1205548) ring is a four-membered cyclic ether that, despite its strained nature, can exhibit notable stability. However, under specific conditions, it can undergo ring-opening reactions.
Stability of the Oxetane Ring Under Various Conditions
Studies on related oxetane-containing compounds suggest that the ring is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strongly acidic conditions. nih.govresearchgate.netnih.gov The presence of the ether linkage to the aromatic ring may influence this stability.
Ring-Opening Reactions and Subsequent Derivatization
The strain in the four-membered ring makes the oxetane moiety susceptible to nucleophilic attack, leading to ring-opening. magtech.com.cnresearchgate.net This reactivity provides a pathway for further functionalization.
Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the oxygen atom of the oxetane can be protonated, activating the ring towards nucleophilic attack. This can lead to the formation of a 1,3-diol derivative. The regioselectivity of the attack (at C2' or C4' of the oxetane ring) would be influenced by steric and electronic factors.
Nucleophilic Ring-Opening: Strong nucleophiles can also open the oxetane ring, typically attacking the less sterically hindered carbon atom. magtech.com.cn This reaction can be used to introduce a variety of functional groups. For example, reaction with a thiol would lead to a thioether derivative.
| Ring-Opening Condition | Reagent | Product Type |
| Acid-Catalyzed | Strong Acid, Nucleophile (e.g., H₂O) | 1,3-Diol derivative |
| Nucleophilic | Strong Nucleophile (e.g., Thiol) | Functionalized 1,3-propanol derivative |
Reactivity Influenced by the Methoxy Substituent
The methoxy group (-OCH₃) at the 5-position of the aniline ring is an electron-donating group. Its presence has a significant electronic influence on the reactivity of the aromatic ring.
The methoxy group, along with the ortho-para directing oxetan-3-yloxy group, strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution. The positions ortho and para to these activating groups are particularly electron-rich and therefore more susceptible to attack by electrophiles. In the case of this compound, the positions C4 and C6 are activated by the ortho-para directing amino and oxetanyloxy groups, while the methoxy group further activates the C4 and C6 positions. This high degree of activation suggests that electrophilic substitution reactions, such as halogenation or nitration, would proceed readily, potentially leading to polysubstituted products if not carefully controlled. libretexts.org
The synthesis of related compounds like 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) often involves multi-step sequences where the substitution pattern is carefully controlled through the use of protecting groups and specific reaction conditions to achieve the desired regioselectivity. nih.gov
Regioselectivity and Site-Specificity in Multi-functionalized Systems
The substitution pattern of this compound dictates a pronounced regioselectivity in electrophilic aromatic substitution reactions. The aniline moiety is a multi-functionalized system where the amino group is a powerful activating group and an ortho-, para-director. The methoxy group at the 5-position and the oxetan-3-yloxy group at the 2-position are also activating and ortho-, para-directing.
The combined directing effects of these groups create a nuanced reactivity profile. The primary sites for electrophilic attack are the positions ortho and para to the strongly activating amino group. However, the positions ortho to the amino group are also ortho and meta to the ether functionalities. Specifically, the C6 position is ortho to the amino group and meta to the methoxy group, while the C4 position is para to the amino group and ortho to the methoxy group. The C3 position is ortho to the oxetanyloxy group and meta to both the amino and methoxy groups.
In practice, the outcome of electrophilic substitution is a delicate balance of steric hindrance and electronic effects. The bulky oxetan-3-yloxy group at the C2 position can sterically hinder attack at the C3 position. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. The relative reactivity of these sites will depend on the specific electrophile and reaction conditions. For instance, in reactions with larger electrophiles, substitution at the less sterically hindered C4 position might be favored.
While specific studies on the regioselectivity of this compound are not extensively documented in publicly available literature, the reactivity of closely related analogs, such as 5-methyl-2-(oxetan-3-yloxy)aniline, suggests that electrophilic aromatic substitution can be employed to introduce a variety of substituents onto the aromatic ring, enabling the synthesis of diverse derivatives.
Formation of Complex Heterocyclic Scaffolds (e.g., Benzoxazepines, Indoles)
The structural features of this compound make it a valuable precursor for the synthesis of complex heterocyclic scaffolds, which are prominent in medicinal chemistry.
Benzoxazepine Synthesis
Benzoxazepines are seven-membered heterocyclic compounds that can be synthesized from appropriately substituted anilines. While a direct synthesis of a benzoxazepine from this compound is not explicitly detailed, general synthetic strategies for benzoxazepines often involve the cyclization of precursors derived from ortho-substituted anilines. For example, a common route involves the reaction of an aniline with a suitable bifunctional reagent that can form the seven-membered ring through intramolecular condensation or cyclization reactions.
In the context of this compound, the amino group and the ortho-oxetanyloxy group could potentially participate in a cyclization reaction with a suitable two-carbon synthon to form a 1,4-benzoxazepine (B8686809) ring system. The specific reaction conditions would determine the feasibility and outcome of such a transformation. The synthesis of enantioenriched 1,4-benzoxazepines has been achieved through the chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes, starting from aniline precursors. nih.govsemanticscholar.org A closely related compound, 5-Methoxy-2-[(oxetan-3-yloxy)methyl]aniline, has been synthesized as a precursor for such transformations. nih.govsemanticscholar.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-[(4-Methoxy-2-nitrobenzyl)oxy]oxetane | NiCl₂·6H₂O, NaBH₄, CH₃CN/H₂O, 0 °C to rt | 5-Methoxy-2-[(oxetan-3-yloxy)methyl]aniline | 85% | nih.govsemanticscholar.org |
This table presents the synthesis of a closely related precursor.
Indole (B1671886) Synthesis
The synthesis of indoles from anilines is a cornerstone of heterocyclic chemistry, with numerous named reactions dedicated to this transformation. Methoxy-activated indoles are of particular interest due to their enhanced reactivity and presence in many biologically active compounds. chim.it Common methods for preparing methoxy-activated indoles from anilines include the Fischer, Bischler, and Hemetsberger indole syntheses. chim.it
For this compound, a plausible route to a corresponding indole would involve reaction with a suitable ketone or aldehyde under acidic conditions (Fischer indole synthesis), or with an α-haloketone (Bischler indole synthesis). The substitution pattern of the resulting indole would be determined by the specific reactants and reaction pathway. For instance, a Fischer indole synthesis would likely lead to a 4-(oxetan-3-yloxy)-6-methoxyindole derivative.
While a specific example starting from this compound is not available in the reviewed literature, the general applicability of these methods to methoxy-substituted anilines is well-established. chim.it For example, the synthesis of indoles from anilines and epoxides catalyzed by ruthenium pincer complexes represents a modern and atom-efficient approach. chimia.ch
| General Reaction | Aniline Reactant | Reagents | Product Type | Reference |
| Fischer Indole Synthesis | Arylhydrazine (from aniline) | Ketone/Aldehyde, Acid catalyst | Indole | chim.it |
| Bischler Indole Synthesis | Aniline | α-Haloketone, Base | Indole | chim.it |
| Hemetsberger Indole Synthesis | Aniline | α-Azido-α,β-unsaturated ester | Indole-2-carboxylate | chim.it |
This table outlines general methods applicable to the synthesis of indoles from substituted anilines.
Computational and Theoretical Investigations of 5 Methoxy 2 Oxetan 3 Yloxy Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No published studies detailing quantum chemical calculations (e.g., DFT, Hartree-Fock) to determine properties like HOMO/LUMO energies, molecular electrostatic potential, or atomic charges for this specific compound were found.
Mechanistic Studies of Synthetic Transformations
No literature detailing the theoretical investigation of reaction mechanisms involving the synthesis or transformation of 5-Methoxy-2-(oxetan-3-yloxy)aniline, including transition state analysis or reaction energy profiles, could be located.
Conformational Analysis and Intermolecular Interactions
A search for studies on the conformational landscape, rotational barriers, or significant non-covalent interactions (such as hydrogen bonding or van der Waals forces) specific to this compound yielded no results.
Prediction of Spectroscopic Parameters and Validation
No theoretical predictions of spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) and their validation against experimental data for this compound are available in the surveyed literature.
Role of 5 Methoxy 2 Oxetan 3 Yloxy Aniline As a Versatile Synthetic Building Block
Applications in the Synthesis of Diverse Organic Compounds
The strategic placement of reactive functional groups on 5-Methoxy-2-(oxetan-3-yloxy)aniline makes it a versatile precursor for a wide array of organic compounds. The primary amino group can readily participate in various classical and modern organic reactions, including amide bond formations, reductive aminations, and transition metal-catalyzed cross-coupling reactions. These transformations allow for the straightforward attachment of this building block to a variety of molecular frameworks.
For instance, the aniline (B41778) nitrogen can be acylated to form amides, which are common structural motifs in many biologically active compounds. Furthermore, the amine can be converted into a diazonium salt, a highly versatile intermediate that can be transformed into a wide range of other functional groups. The aromatic ring itself is amenable to electrophilic aromatic substitution, allowing for the introduction of additional substituents to fine-tune the electronic and steric properties of the molecule.
Utility in the Construction of Complex Chemical Libraries
In the realm of drug discovery, the generation of chemical libraries containing a multitude of diverse compounds is a cornerstone for identifying new therapeutic leads. This compound is an ideal building block for such endeavors, particularly in the context of parallel synthesis and combinatorial chemistry. Its multi-functional nature allows for the systematic and rapid generation of a large number of derivatives.
By employing a "hub-and-spoke" approach, where the aniline derivative acts as the central core, a library of compounds can be constructed by reacting it with a diverse set of building blocks. For example, a library of amides can be synthesized by reacting this compound with a collection of different carboxylic acids. Similarly, a library of ureas or sulfonamides can be generated using corresponding isocyanates or sulfonyl chlorides. This high-throughput approach significantly accelerates the drug discovery process by providing a vast chemical space for biological screening.
Bioisosteric Potential of the Oxetane (B1205548) Moiety in Molecular Design
A key feature contributing to the growing interest in this compound is the presence of the oxetane ring. In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a powerful tool. The oxetane moiety is increasingly recognized as a valuable bioisostere for several common functional groups.
Specifically, the 3-oxy-oxetane group can serve as a polar, non-basic alternative to other oxygen-containing heterocycles or as a more metabolically stable surrogate for esters or amides. The strained four-membered ring can also influence the conformation of the parent molecule, potentially leading to improved binding affinity with biological targets. The incorporation of the oxetane group can lead to improvements in key drug-like properties as outlined in the table below.
| Property | Impact of Oxetane Moiety |
| Solubility | The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility. |
| Metabolic Stability | The oxetane ring is often more resistant to metabolic degradation compared to other functional groups. |
| Lipophilicity | Introduction of the oxetane can modulate the overall lipophilicity of a molecule, impacting its absorption and distribution. |
| Molecular Conformation | The rigid and strained nature of the oxetane ring can lock the molecule into a specific conformation, which may be favorable for target binding. |
Strategies for Appendage of the Compound into Larger Molecular Architectures
The integration of this compound into larger and more complex molecules is typically achieved through reactions involving its primary amine or the aromatic ring. A common and robust method is the formation of an amide bond, linking the aniline to a carboxylic acid-containing fragment. This reaction is widely used due to its reliability and the prevalence of the amide bond in biologically active molecules.
Another powerful strategy involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In this approach, the aniline can be coupled with a variety of aryl or heteroaryl halides or triflates, allowing for the construction of complex biaryl or heteroaryl amine structures. These motifs are frequently found in kinase inhibitors and other targeted therapies.
Advanced Research Perspectives and Future Directions
Development of More Efficient and Sustainable Synthetic Routes
To address these challenges, researchers are exploring several innovative strategies:
Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions under mild conditions. umich.edu It offers a powerful tool for forming C-C and C-O bonds, which are crucial for constructing the backbone of 5-Methoxy-2-(oxetan-3-yloxy)aniline. bohrium.com For example, photocatalytic methods have been developed for the synthesis of oxetane (B1205548) derivatives through selective C-H activation. researchgate.net This approach could potentially be adapted to directly couple an oxetane unit to a pre-functionalized aniline (B41778) or phenol (B47542) precursor, thereby shortening the synthetic route and improving atom economy.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Nitroreductases, for instance, can be employed for the specific reduction of nitroaromatics to anilines under mild, aqueous conditions, avoiding the need for heavy metal catalysts. nih.govacs.org Furthermore, enzymatic platforms for aniline synthesis through the oxidative amination of cyclohexanones are being developed, which could open new avenues for constructing the aniline core of the target molecule.
C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. bath.ac.uknih.gov Research into the regioselective C-H functionalization of anilines and phenol derivatives is rapidly advancing, with methods for ortho-, meta-, and para-selective modifications being developed. bath.ac.ukrsc.orgcore.ac.ukresearchgate.net Applying these techniques to install the methoxy (B1213986) or the oxetanyloxy group directly onto an aniline or phenol backbone could significantly streamline the synthesis of this compound.
The following table summarizes potential sustainable synthesis strategies for this compound and its precursors:
| Synthetic Strategy | Potential Advantages | Key Research Findings |
| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. | Development of photocatalytic methods for oxetane synthesis via C-H activation and for the formation of C-C and C-O bonds. bohrium.comresearchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly, reduced waste. | Use of nitroreductases for the clean reduction of nitroaromatics to anilines; development of enzymatic platforms for aniline synthesis. nih.govacs.org |
| C-H Functionalization | Increased atom economy, reduced number of synthetic steps, access to novel derivatives. | Advances in regioselective C-H functionalization of anilines and phenols at ortho, meta, and para positions. bath.ac.uknih.govrsc.orgcore.ac.ukresearchgate.net |
Exploration of Novel Reactivity and Catalytic Transformations
The unique structural features of this compound, namely the electron-rich aniline ring and the strained oxetane moiety, suggest a rich and largely unexplored reactive landscape.
The aniline functional group is a versatile handle for a wide range of chemical transformations. Beyond its basicity, the amino group and the aromatic ring can participate in various coupling reactions, diazotization, and electrophilic substitution reactions. The development of new catalytic systems for the functionalization of anilines is an active area of research. For example, cooperative catalysis involving bismuth(III) triflate and a Brønsted acid has been shown to promote chemo- and site-selective para-C(sp2)–H bond functionalization of aniline derivatives. rsc.org Such methods could be employed to introduce additional substituents onto the aromatic ring of this compound, leading to a diverse library of new chemical entities.
The strained four-membered oxetane ring is prone to ring-opening reactions, which can be a powerful tool for constructing more complex molecular architectures. acs.org These reactions can be initiated by various reagents and catalysts, leading to a variety of products. For instance, the reaction of oxetanes with anilines in the presence of a chiral phosphoric acid catalyst can afford chiral 1,2,3,4-tetrahydroisoquinolines. acs.org This type of transformation, if applied to an appropriately designed derivative of this compound, could lead to novel heterocyclic scaffolds with potential biological activity.
Furthermore, the development of photocatalytic methods for the synthesis of oxetane derivatives via selective C-H activation opens up possibilities for novel transformations. researchgate.net The generation of an α-oxy radical on the oxetane ring allows for its trapping with various radical acceptors, leading to the formation of 2-substituted oxetanes. researchgate.net Exploring this reactivity with this compound could provide access to a new class of derivatives with unique substitution patterns.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, higher yields, and the potential for seamless integration into automated synthesis platforms. acs.orgpatsnap.comgoogle.com
Automated synthesis platforms, which combine robotics with artificial intelligence, are revolutionizing the process of drug discovery and materials development. nih.gov These platforms can rapidly synthesize and test large libraries of compounds, accelerating the identification of new leads. The development of robust and well-characterized building blocks like this compound is crucial for the success of these automated systems. researchgate.netrsc.org By developing a reliable and scalable synthesis for this compound, it can be incorporated into automated workflows for the rapid generation of diverse compound libraries for biological screening.
The table below outlines the potential benefits of integrating the synthesis of this compound into modern chemical technology platforms:
| Technology Platform | Potential Benefits | Relevant Research |
| Flow Chemistry | Enhanced safety, improved process control, higher yields, scalability. | Continuous flow synthesis of 4-methoxy-2-nitroaniline (B140478) has been demonstrated. patsnap.comgoogle.com Immobilized nitroreductases can be used in flow for the reduction step. nih.govacs.org |
| Automated Synthesis | High-throughput synthesis of derivatives, accelerated discovery of new compounds. | The availability of well-characterized building blocks is essential for automated synthesis platforms. researchgate.netrsc.org |
Theoretical Studies on the Molecular Recognition and Interaction Profiles
Computational chemistry provides a powerful lens through which to understand the structure, properties, and interactions of molecules at the atomic level. For a molecule like this compound, theoretical studies can offer valuable insights into its conformational preferences, electronic properties, and potential binding modes with biological targets. researchgate.netresearchgate.netresearchgate.netnih.gov
The presence of the flexible methoxy and oxetanyloxy groups suggests that the molecule can adopt multiple low-energy conformations. Conformational analysis using methods such as molecular dynamics simulations can help to identify the most stable conformations in different environments (e.g., in solution or within a protein binding pocket). acs.orgnih.gov Understanding the preferred conformations is crucial for designing molecules with optimal binding affinity for a specific target.
The oxetane ring, with its polarized C-O bonds and lone pair of electrons on the oxygen atom, can act as a hydrogen bond acceptor. acs.org The aniline nitrogen can also participate in hydrogen bonding, both as a donor and an acceptor. Molecular docking studies can be used to predict how this compound and its derivatives might interact with the active sites of various enzymes, such as kinases, which are important targets in drug discovery. researchgate.netresearchgate.net These studies can help to rationalize the structure-activity relationships of known inhibitors and guide the design of new, more potent compounds.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov By analyzing a dataset of aniline derivatives, it is possible to identify the key molecular descriptors that contribute to a particular biological effect. This information can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
The following table summarizes the potential applications of theoretical studies for understanding this compound:
| Theoretical Method | Application | Potential Insights |
| Molecular Dynamics | Simulating the conformational flexibility of the molecule. | Identification of low-energy conformations and understanding its dynamic behavior in different environments. acs.orgnih.gov |
| Molecular Docking | Predicting the binding mode with biological targets. | Elucidation of key interactions with amino acid residues in a protein's active site, guiding the design of more potent inhibitors. researchgate.netresearchgate.net |
| QSAR | Correlating structural features with biological activity. | Identification of key molecular properties that influence activity, enabling the prediction of the activity of new derivatives. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methoxy-2-(oxetan-3-yloxy)aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves coupling oxetane derivatives with methoxy-substituted anilines. For example, amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature yield structurally diverse anilines with oxadiazole motifs . Optimization variables include solvent polarity (DMSO enhances nucleophilicity), temperature control (room temperature minimizes side reactions), and stoichiometric ratios of oxetan-3-ol to nitro precursors. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : H and C NMR identify methoxy (-OCH) and oxetanyloxy (-O-oxetane) groups. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while oxetane protons appear as distinct multiplet patterns near δ 4.5–5.0 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 224.2) and purity (>95% by UV detection at 254 nm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved N95 respirators to avoid inhalation of fine particulates .
- Skin Protection : Wear nitrile gloves (0.11 mm thickness) and lab coats to prevent dermal exposure, as aniline derivatives can exhibit systemic toxicity .
- Waste Disposal : Neutralize residual compound with 10% acetic acid before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How do electronic effects of the oxetane and methoxy substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack at the para position. In contrast, the oxetane’s steric bulk may hinder NAS at the ortho position. Computational modeling (e.g., DFT calculations at the B3LYP/6-31G* level) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and local ionization potentials . Experimental validation via competitive reactions with iodomethane or acetyl chloride under controlled conditions is recommended .
Q. What experimental strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomeric forms. To address this:
- Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic processes (e.g., rotameric equilibria of the oxetane ring) .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-Nitro-2-(trifluoromethoxy)aniline, CAS 158579-82-9) to identify consistent spectral patterns .
Q. How can the environmental fate of this compound be modeled in soil systems, and what parameters are critical for accurate prediction?
- Methodological Answer : Use soil column experiments under controlled pumping speeds (e.g., 0.5–2.0 mL/min) to simulate leaching behavior. Key parameters include:
- Soil Organic Carbon-Water Partitioning Coefficient () : Determined via batch equilibrium tests (e.g., 122–150 L/kg for similar anilines) .
- Biodegradation Half-Life : Assess via OECD 301B tests with activated sludge; methoxy groups typically slow degradation compared to unsubstituted anilines .
Q. What computational tools are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4), focusing on hydrogen bonding with the oxetane oxygen .
- QSAR Models : Apply partial least squares (PLS) regression on descriptors like polar surface area (PSA) and logP to predict toxicity (e.g., LD ranges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
